(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 135017-80-0
VCID: VC17064397
InChI: InChI=1S/C16H22N6O.C4H4O4/c1-21(2)12-15-4-3-14(23-15)11-19-5-7-22-8-6-20-16(22)13(9-17)10-18;5-3(6)1-2-4(7)8/h3-4,19-20H,5-8,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C20H26N6O5
Molecular Weight: 430.5 g/mol

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

CAS No.: 135017-80-0

Cat. No.: VC17064397

Molecular Formula: C20H26N6O5

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile - 135017-80-0

Specification

CAS No. 135017-80-0
Molecular Formula C20H26N6O5
Molecular Weight 430.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
Standard InChI InChI=1S/C16H22N6O.C4H4O4/c1-21(2)12-15-4-3-14(23-15)11-19-5-7-22-8-6-20-16(22)13(9-17)10-18;5-3(6)1-2-4(7)8/h3-4,19-20H,5-8,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key OWXPMSFLRPFOIE-WLHGVMLRSA-N
Isomeric SMILES CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile, reflects its intricate architecture. Key structural components include:

  • Furan ring: Substituted at the 5-position with a dimethylaminomethyl group, enhancing solubility and potential for nucleophilic interactions.

  • Imidazolidin-2-ylidene core: A cyclic amidine system capable of acting as a ligand in metal coordination complexes.

  • Propanedinitrile moiety: An electron-withdrawing group that may influence redox properties or participate in cycloaddition reactions.

  • (E)-but-2-enedioic acid: A dicarboxylic acid in the trans configuration, contributing to acidity and hydrogen-bonding capacity.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
CAS No.135017-80-0
Molecular FormulaC20H26N6O5\text{C}_{20}\text{H}_{26}\text{N}_{6}\text{O}_{5}
Molecular Weight430.5 g/mol
SMILES (Isomeric)CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O
InChIKeyOWXPMSFLRPFOIE-WLHGVMLRSA-N
PubChem CID6449357

The stereochemistry of the but-2-enedioic acid component (E-configuration) is critical for its spatial orientation, potentially affecting intermolecular interactions.

Physicochemical Properties

Solubility and Stability

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the dinitrile and dicarboxylic acid moieties may limit solubility in aqueous media. Stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere).

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C≡N)\nu(\text{C≡N}) ~2200 cm1^{-1}, ν(C=O)\nu(\text{C=O}) ~1700 cm1^{-1}, and ν(N-H)\nu(\text{N-H}) ~3300 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would reveal resonances for the furan protons (δ 6.5–7.5 ppm), methylene groups adjacent to nitrogen (δ 2.5–3.5 ppm), and the trans-olefinic protons (δ 6.0–7.0 ppm).

Future Research Priorities

  • Synthetic Optimization: Elucidate reaction mechanisms and improve yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.

  • Computational Modeling: Predict reactivity and ligand-binding affinities via DFT calculations.

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